molecular formula C16H15NO4S B5908588 (5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione

(5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5908588
M. Wt: 317.4 g/mol
InChI Key: QYBWKUIIKOEGHS-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and various functional groups such as ethoxy and prop-2-yn-1-yloxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the benzylidene group: The thiazolidine intermediate is then reacted with a benzaldehyde derivative in the presence of a base to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its combination of functional groups and its potential for diverse applications. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in chemistry, biology, and medicine.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-4-8-21-12-7-6-11(9-13(12)20-5-2)10-14-15(18)17(3)16(19)22-14/h1,6-7,9-10H,5,8H2,2-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBWKUIIKOEGHS-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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